molecular formula C18H32N2O8S2 B017645 N,N'-Di-Boc-(L)-cystine-dimethyl Ester CAS No. 77826-55-2

N,N'-Di-Boc-(L)-cystine-dimethyl Ester

Cat. No. B017645
CAS RN: 77826-55-2
M. Wt: 468.6 g/mol
InChI Key: YYJNNBRJCNKRNJ-RYUDHWBXSA-N
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Description

Synthesis Analysis

The synthesis of N,N'-Di-Boc-(L)-cystine-dimethyl ester involves protecting the amino groups of cystine with Boc-protecting groups and esterifying the carboxyl groups. Techniques for protecting amino acids and their derivatives, such as l-glutathione, have been explored, demonstrating the versatility of Boc as a protective group due to its stability under various conditions and its ability to be removed selectively in the presence of other sensitive functional groups (Falck, Sangras, & Capdevila, 2007).

Molecular Structure Analysis

The molecular structure of N,N'-Di-Boc-(L)-cystine-dimethyl ester is characterized by its disulfide bridge, which contributes to its stability and reactivity. Studies on similar cystine derivatives have highlighted the importance of the disulfide bridge in determining the compound's conformational preferences and its interactions with other molecules. For example, research on cystine-based macrocycles synthesized by ring-closing metathesis (RCM) emphasized the structural role of the disulfide bond in these compounds (Behrendt & Schlaad, 2017).

Chemical Reactions and Properties

N,N'-Di-Boc-(L)-cystine-dimethyl ester participates in various chemical reactions, including peptide coupling and deprotection reactions. The Boc groups provide a means to protect the amino functions during synthesis, allowing for selective reactions at other sites of the molecule. For instance, the development of methods for the deprotection of N-Boc groups in the presence of labile functionalities showcases the chemical resilience of compounds like N,N'-Di-Boc-(L)-cystine-dimethyl ester (Karmakar et al., 2018).

Scientific Research Applications

N-Boc Protection of Amines

  • Scientific Field: Chemistry
  • Application Summary: The N-Boc protection of amines is a widely used functionality for the protection of amine groups due to its extreme stability toward catalytic hydrogenolysis and resistance to basic and nucleophilic conditions . It’s also labile under several chemical transformations .
  • Methods of Application: The N-Boc protection is achieved by using di-tert-butyl dicarbonate (Boc2O) under a variety of conditions . Several methods have been described to introduce the Boc protecting group, including base-catalysed reactions using DMAP, aq. NaOH, NaHMDS, or Lewis acids-catalysed reactions .
  • Results or Outcomes: The N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature . The main advantages of this procedure are its mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances .

Dual Protection of Amino Functions Involving Boc

  • Scientific Field: Chemistry
  • Application Summary: The dual protection of amino functions involving Boc is a pivotal role in the synthesis of multifunctional targets . Primary amines can accommodate two such groups .
  • Methods of Application: The application of Boc2O/DMAP has paved the way for dual protection of amino functions . This method is used for the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
  • Results or Outcomes: The dual protection of amino functions involving Boc has facilitated the synthesis of multifunctional targets . Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

properties

IUPAC Name

methyl (2R)-3-[[(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O8S2/c1-17(2,3)27-15(23)19-11(13(21)25-7)9-29-30-10-12(14(22)26-8)20-16(24)28-18(4,5)6/h11-12H,9-10H2,1-8H3,(H,19,23)(H,20,24)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJNNBRJCNKRNJ-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSSCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSSC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456799
Record name methyl (2R)-3-[[(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Di-Boc-(L)-cystine-dimethyl Ester

CAS RN

77826-55-2
Record name methyl (2R)-3-[[(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Di-Boc(L)-cystine-dimethyl Ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
W RoyáJackson - Chemical Communications, 2023 - pubs.rsc.org
Ru-Alkylidene catalysed olefin metathesis generates metabolically stable cystine bridge peptidomimetics with defined geometry. Deleterious coordinative bonding to the catalyst by …
Number of citations: 2 pubs.rsc.org
K Yang, Y Luo, Q Hu, M Song, J Liu, Z Li… - The Journal of …, 2023 - ACS Publications
The selective C(sp 3 )–S bond cleavage of thioethers was first developed to prepare unsymmetrical disulfides by using electrophilic halogenation reagents. In this strategy, NBS (N-…
Number of citations: 4 pubs.acs.org
R Foja, A Walter, G Storch - Synlett, 2023 - thieme-connect.com
Photocatalytic reductive cyclizations are powerful methods for obtaining structurally complex molecules. Achieving non-inherent reactivity in substrates with more than one potential site …
Number of citations: 0 www.thieme-connect.com

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